N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran, thiadiazole, and benzofuran moiety
Properties
Molecular Formula |
C17H11BrClN3O3S |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H11BrClN3O3S/c1-7-5-12-9(6-10(7)19)8(2)14(25-12)16(23)21-17-20-15(22-26-17)11-3-4-13(18)24-11/h3-6H,1-2H3,(H,20,21,22,23) |
InChI Key |
OVCZNVYXSYJAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the condensation of 5-bromofuran-2-carboxylic acid with appropriate thiadiazole and benzofuran derivatives under controlled conditions. The reaction often requires the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms such as bromine and chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) protein, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide: Shares the bromofuran moiety and has similar biological activities.
3-Bromofuran: A simpler compound used as an intermediate in the synthesis of more complex molecules.
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
